molecular formula C23H16 B14309501 3-Methylpentaphene CAS No. 113418-29-4

3-Methylpentaphene

Cat. No.: B14309501
CAS No.: 113418-29-4
M. Wt: 292.4 g/mol
InChI Key: YBAYUXFKCSTQFT-UHFFFAOYSA-N
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Description

3-Methylpentaphene is an organic compound with the molecular formula C23H16 It is a derivative of pentaphene, a polycyclic aromatic hydrocarbon (PAH) known for its unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpentaphene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation of pentaphene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylpentaphene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-Methylpentaphene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-Methylpentaphene involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentaphene: The parent compound without the methyl group.

    Anthracene: A simpler PAH with three fused benzene rings.

    Phenanthrene: Another PAH with three fused benzene rings but a different arrangement.

Uniqueness

3-Methylpentaphene is unique due to the presence of the methyl group, which enhances its reactivity and potential applications. This structural modification can lead to differences in chemical behavior, biological activity, and material properties compared to its parent compound and other similar PAHs.

Properties

CAS No.

113418-29-4

Molecular Formula

C23H16

Molecular Weight

292.4 g/mol

IUPAC Name

3-methylpentaphene

InChI

InChI=1S/C23H16/c1-15-6-7-18-14-23-20(12-21(18)10-15)9-8-19-11-16-4-2-3-5-17(16)13-22(19)23/h2-14H,1H3

InChI Key

YBAYUXFKCSTQFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC5=CC=CC=C5C=C43

Origin of Product

United States

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